1,4-Dihydroxy-6-carboxy-anthraquinone

概要

説明

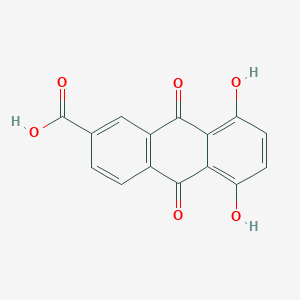

1,4-Dihydroxy-6-carboxy-anthraquinone, also known as quinizarin, is an organic compound derived from anthraquinone. It is characterized by the presence of two hydroxyl groups at positions 1 and 4, and a carboxyl group at position 6 on the anthraquinone skeleton. This compound is known for its vibrant orange or red-brown crystalline appearance and is used in various industrial applications, particularly as a dye.

準備方法

Synthetic Routes and Reaction Conditions

1,4-Dihydroxy-6-carboxy-anthraquinone can be synthesized through several methods. One common method involves the reaction of phthalic anhydride with 4-chlorophenol, followed by hydrolysis of the chloride. This reaction typically requires elevated temperatures and the presence of a catalyst to proceed efficiently .

Another method involves the reaction of phthalic anhydride with hydroquinone. This method is less efficient but still widely used in laboratory settings .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using phthalic anhydride and 4-chlorophenol. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yields and purity of the final product. The use of catalysts and solvents is optimized to minimize waste and reduce production costs .

化学反応の分析

Types of Reactions

1,4-Dihydroxy-6-carboxy-anthraquinone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones, which are important intermediates in the synthesis of other dyes and pigments.

Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.

Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or amines, to produce a wide range of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Halogenation can be achieved using reagents like chlorine or bromine, while amination can be carried out using aniline derivatives.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Hydroquinone derivatives.

Substitution: Halogenated or aminated anthraquinone derivatives.

科学的研究の応用

Biological Applications

DCAQ has garnered attention for its therapeutic potential, particularly in the following areas:

Anticancer Activity

DCAQ exhibits significant anticancer properties. Research indicates that anthraquinones, including DCAQ, inhibit crucial proteins and nucleic acid synthesis in cancer cells. Some notable findings include:

- Mechanism of Action : DCAQ impacts cell proliferation and induces apoptosis in various cancer cell lines through mechanisms such as the generation of reactive oxygen species (ROS) and disruption of mitochondrial function .

- Case Study : In studies involving gastric cancer cells (BGC), DCAQ derivatives demonstrated promising anticancer activity with IC₅₀ values indicating effective cytotoxicity .

Antimicrobial Properties

DCAQ shows potential as an antimicrobial agent against various pathogens:

- Activity Against Bacteria : Studies have reported that DCAQ exhibits inhibitory effects on bacterial strains, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

- Case Study : A study highlighted the effectiveness of DCAQ against Staphylococcus aureus, showcasing its potential as a therapeutic agent in treating infections .

Anti-inflammatory Effects

Research suggests that DCAQ may possess anti-inflammatory properties:

- Mechanism : It may inhibit pro-inflammatory cytokines and pathways involved in inflammation, making it a candidate for treating inflammatory diseases .

- Case Study : Investigations into the effects of DCAQ on immune response have shown reductions in inflammation markers in vitro .

Dyes and Pigments

DCAQ can be utilized in the textile industry due to its vibrant color properties:

- Application : Its chemical structure allows for dyeing processes that yield bright colors on fabrics, making it suitable for various textile applications.

Material Science

DCAQ is explored for its role in material science:

- Quencher Labels : It can be used as a quencher label when attached to biomolecules, facilitating applications in biosensors and diagnostic tools .

Comparative Analysis with Other Anthraquinones

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| Rhein | Hydroxyl and carboxyl groups | Antimicrobial, anti-inflammatory |

| Emodin | Hydroxyl groups | Laxative effects, anticancer properties |

| Aloe-emodin | Hydroxyl groups | Antimicrobial, anti-inflammatory |

| Chrysophanol | Hydroxyl groups | Antioxidant properties |

| 1,4-Dihydroxy-6-carboxy-anthraquinone | Hydroxyl and carboxyl groups | Anticancer, antimicrobial, anti-inflammatory |

作用機序

The mechanism of action of 1,4-Dihydroxy-6-carboxy-anthraquinone involves its interaction with cellular proteins and DNA. The compound can intercalate into DNA, disrupting its structure and function. This property makes it a potential candidate for anticancer therapies, as it can inhibit the proliferation of cancer cells by interfering with their genetic material .

類似化合物との比較

1,4-Dihydroxy-6-carboxy-anthraquinone is unique among its isomers due to the specific positioning of its hydroxyl and carboxyl groups. Similar compounds include:

- 1,2-Dihydroxyanthraquinone (alizarin)

- 1,3-Dihydroxyanthraquinone (purpuroxanthin)

- 1,5-Dihydroxyanthraquinone (anthrarufin)

- 1,6-Dihydroxyanthraquinone

- 1,7-Dihydroxyanthraquinone

- 1,8-Dihydroxyanthraquinone (dantron, chrysazin)

- 2,3-Dihydroxyanthraquinone (histazarin)

- 2,6-Dihydroxyanthraquinone (anthraflavic acid)

- 2,7-Dihydroxyanthraquinone (isoanthraflavic acid) .

Each of these compounds has unique properties and applications, but this compound stands out due to its specific chemical structure and the resulting properties.

生物活性

1,4-Dihydroxy-6-carboxy-anthraquinone is a compound belonging to the anthraquinone family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, focusing on its anticancer potential, antioxidant effects, and other therapeutic applications.

Overview of Anthraquinones

Anthraquinones are a class of naturally occurring compounds known for their wide range of biological activities. They are often derived from plants and have been studied for their roles in traditional medicine. The structural features of anthraquinones contribute to their ability to interact with various biological targets, making them valuable in pharmacology.

Anticancer Activity

Numerous studies have highlighted the anticancer properties of this compound:

- Mechanisms of Action : This compound exhibits anticancer activity by inhibiting cancer cell proliferation, inducing apoptosis, and interfering with angiogenesis. It affects various cellular pathways, including those involving protein kinases and topoisomerases .

-

Case Studies :

- In Vitro Studies : For instance, research demonstrated that derivatives of anthraquinones, including this compound, showed significant antiproliferative effects against human cancer cell lines such as MOLT4 and AGS. The IC50 values for these compounds were reported as low as 1.14 μg/mL .

- Cell Cycle Arrest : In experiments involving prostate cancer cells (PC3), it was observed that this compound induces cell cycle arrest at the G2/M phase by upregulating p21 and p53 proteins, leading to increased apoptosis .

Antioxidant Properties

This compound has also been shown to possess significant antioxidant activity:

- Oxidative Stress Reduction : The compound can combat oxidative stress by enhancing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). It has been demonstrated to restore glutathione levels in cells exposed to oxidative agents like cisplatin .

- Mechanistic Insights : The antioxidant effects are attributed to its ability to scavenge free radicals and modulate signaling pathways related to oxidative stress .

Other Biological Activities

Beyond its anticancer and antioxidant properties, this compound exhibits several other pharmacological effects:

- Anti-inflammatory Effects : The compound has been reported to reduce inflammation markers such as TNF-α and IL-6 in various models of inflammation .

- Antimicrobial Activity : Some studies indicate that anthraquinones can exhibit antibacterial properties against a range of pathogens, further broadening their therapeutic potential .

Data Summary Table

特性

IUPAC Name |

5,8-dihydroxy-9,10-dioxoanthracene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8O6/c16-9-3-4-10(17)12-11(9)13(18)7-2-1-6(15(20)21)5-8(7)14(12)19/h1-5,16-17H,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNCNNTCAGLDHKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)C(=O)C3=C(C=CC(=C3C2=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90173252 | |

| Record name | 1,4-Dihydroxy-6-carboxy-anthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90173252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19591-45-8 | |

| Record name | 1,4-Dihydroxy-6-carboxy-anthraquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019591458 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC328456 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=328456 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Dihydroxy-6-carboxy-anthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90173252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。